
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 3-ethylcyclohexanol with ethylene oxide to form 2-((3-ethylcyclohexyl)oxy)ethanol. This intermediate is then reacted with chlorosulfonic acid to yield the final product . Industrial production methods often involve bulk manufacturing, sourcing, and procurement to ensure high purity and consistency .
Analyse Des Réactions Chimiques
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines and alcohols, with reactions often conducted under mild conditions to preserve the compound’s integrity.
Major Products: The primary products of these reactions are sulfonamide and sulfonate derivatives, which are valuable in various applications.
Applications De Recherche Scientifique
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. These reactions often involve the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion .
Comparaison Avec Des Composés Similaires
2-((3-Ethylcyclohexyl)oxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: Known for its use in the synthesis of sulfonamides and sulfonates, but with a simpler structure.
Benzenesulfonyl chloride: Widely used in organic synthesis, particularly in the formation of sulfonamide derivatives.
Tosyl chloride (p-toluenesulfonyl chloride): Commonly used as a protecting group for alcohols and amines in organic synthesis.
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for specialized applications .
Propriétés
Formule moléculaire |
C10H19ClO3S |
|---|---|
Poids moléculaire |
254.77 g/mol |
Nom IUPAC |
2-(3-ethylcyclohexyl)oxyethanesulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c1-2-9-4-3-5-10(8-9)14-6-7-15(11,12)13/h9-10H,2-8H2,1H3 |
Clé InChI |
VSBPTTQHAHAKFH-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCCC(C1)OCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


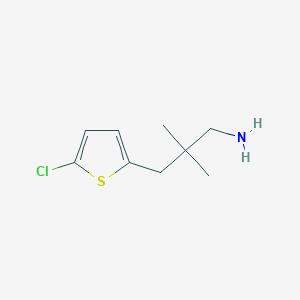
![Methyl[1-(pyrimidin-2-yl)ethyl]aminedihydrochloride](/img/structure/B13524849.png)
![rac-(3aR,7aS)-octahydro-1H-pyrrolo[3,2-c]pyridinedihydrochloride,cis](/img/structure/B13524858.png)
![2-{3-[(tert-butoxy)carbonyl]-2,5-dimethyl-1H-pyrrol-1-yl}aceticacid](/img/structure/B13524874.png)

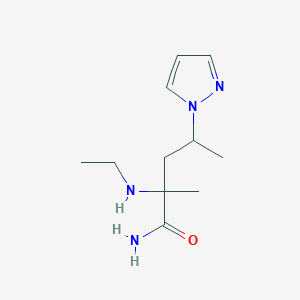
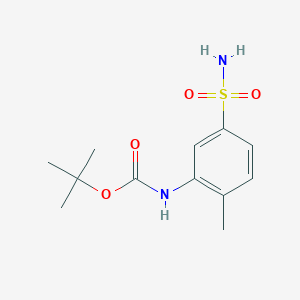


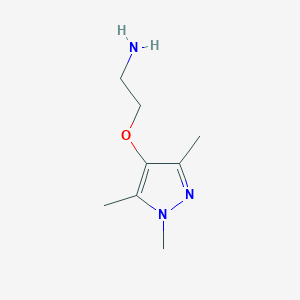
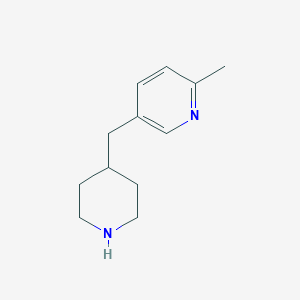
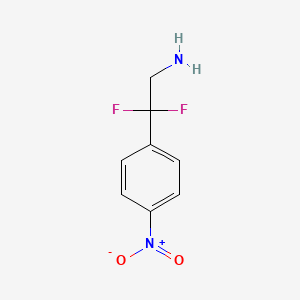
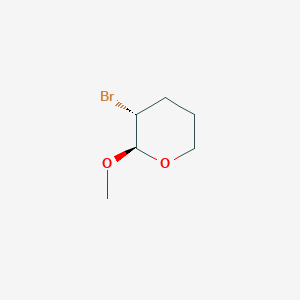
![4-[[4-(1H-imidazol-5-yl)phenyl]methyl]morpholine](/img/structure/B13524921.png)
